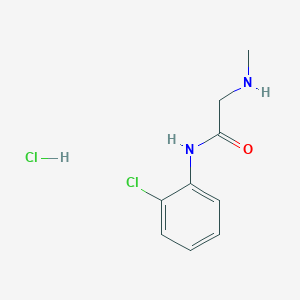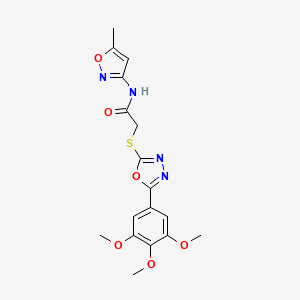![molecular formula C11H14O3 B2493947 [3-(Hydroxymethyl)phenyl] 2-methylpropanoate CAS No. 1260683-92-8](/img/structure/B2493947.png)
[3-(Hydroxymethyl)phenyl] 2-methylpropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-(Hydroxymethyl)phenyl] 2-methylpropanoate, also known as HMPP, is a chemical compound that has been widely used in scientific research. It is a derivative of phenylpropanoic acid and is commonly used as a reagent in organic synthesis. HMPP has been found to have various biochemical and physiological effects, which make it a useful tool for investigating biological processes.
作用機序
The mechanism of action of [3-(Hydroxymethyl)phenyl] 2-methylpropanoate is not fully understood, but it is believed to involve the formation of reactive intermediates that can interact with biological molecules. [3-(Hydroxymethyl)phenyl] 2-methylpropanoate has been shown to undergo oxidation by reactive oxygen species, leading to the formation of quinone methides and other reactive intermediates. These intermediates can react with proteins, DNA, and other biomolecules, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
[3-(Hydroxymethyl)phenyl] 2-methylpropanoate has been found to have various biochemical and physiological effects. It has been shown to induce DNA damage and apoptosis in cancer cells, making it a potential anticancer agent. [3-(Hydroxymethyl)phenyl] 2-methylpropanoate has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which may have implications for the treatment of Alzheimer's disease. Additionally, [3-(Hydroxymethyl)phenyl] 2-methylpropanoate has been shown to have antioxidant properties, which may be useful in the prevention of oxidative stress-related diseases.
実験室実験の利点と制限
One advantage of using [3-(Hydroxymethyl)phenyl] 2-methylpropanoate in lab experiments is its relatively simple synthesis method. [3-(Hydroxymethyl)phenyl] 2-methylpropanoate is also relatively stable and can be stored for extended periods of time without significant degradation. However, one limitation of using [3-(Hydroxymethyl)phenyl] 2-methylpropanoate is its potential for non-specific interactions with biomolecules. [3-(Hydroxymethyl)phenyl] 2-methylpropanoate can react with a variety of biological molecules, which can make it difficult to interpret experimental results. Additionally, the reactive intermediates formed during the oxidation of [3-(Hydroxymethyl)phenyl] 2-methylpropanoate can be cytotoxic, which may limit its use in certain experimental systems.
将来の方向性
There are several future directions for the use of [3-(Hydroxymethyl)phenyl] 2-methylpropanoate in scientific research. One potential area of interest is the development of [3-(Hydroxymethyl)phenyl] 2-methylpropanoate-based fluorescent probes for the detection of reactive oxygen species in living cells. Additionally, the use of [3-(Hydroxymethyl)phenyl] 2-methylpropanoate as a substrate for enzymes such as horseradish peroxidase and laccase could be further explored for the development of biosensors. Finally, the potential anticancer and neuroprotective properties of [3-(Hydroxymethyl)phenyl] 2-methylpropanoate could be further investigated for the development of novel therapeutics.
合成法
The synthesis of [3-(Hydroxymethyl)phenyl] 2-methylpropanoate involves the reaction of 3-(hydroxymethyl)phenol with 2-methylpropanoyl chloride in the presence of a base such as triethylamine. The reaction produces [3-(Hydroxymethyl)phenyl] 2-methylpropanoate as a white solid with a melting point of 75-76°C. The synthesis method is relatively simple and can be easily scaled up for large-scale production.
科学的研究の応用
[3-(Hydroxymethyl)phenyl] 2-methylpropanoate has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various compounds, including natural products and pharmaceuticals. [3-(Hydroxymethyl)phenyl] 2-methylpropanoate has also been used as a fluorescent probe for the detection of reactive oxygen species in cells. Additionally, it has been used as a substrate for enzymes such as horseradish peroxidase and laccase, which catalyze the oxidation of [3-(Hydroxymethyl)phenyl] 2-methylpropanoate to produce a colored product that can be measured spectrophotometrically.
特性
IUPAC Name |
[3-(hydroxymethyl)phenyl] 2-methylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-8(2)11(13)14-10-5-3-4-9(6-10)7-12/h3-6,8,12H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YODAGFFHSWRVBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OC1=CC=CC(=C1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 53417275 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

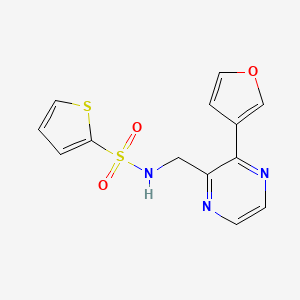
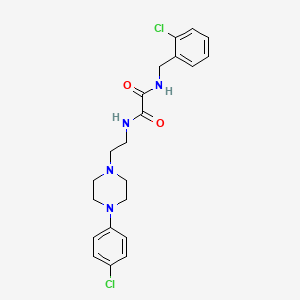
![Methyl 2-[4-(1-aminoethyl)-2-methoxyphenoxy]acetate;hydrochloride](/img/structure/B2493867.png)

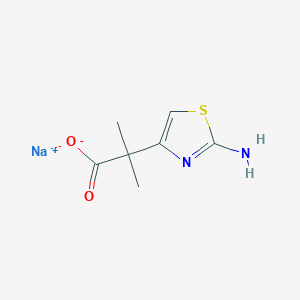
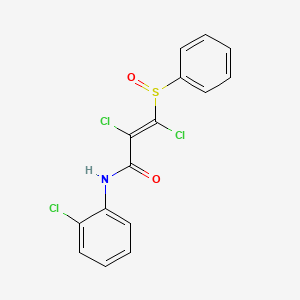
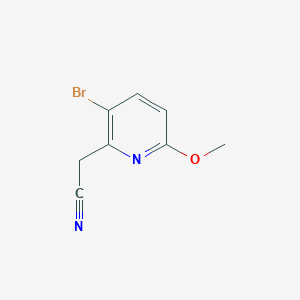

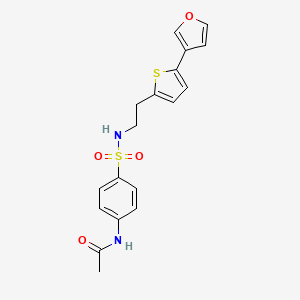

![(3S,4R)-4-[(propan-2-yl)amino]oxolan-3-ol](/img/structure/B2493882.png)

